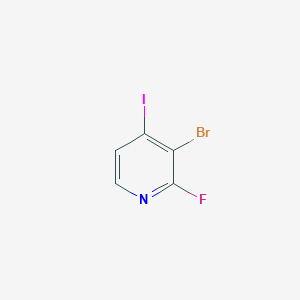

3-Bromo-2-fluoro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZJZTNSBFOSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654065 | |

| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-52-4 | |

| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Bromo-2-fluoro-4-iodopyridine

In the landscape of modern drug discovery and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of multiple, distinct halogen atoms onto this ring system creates a versatile chemical intermediate, a molecular 'multi-tool' that allows for programmed, site-selective modifications. This compound (CAS: 884494-52-4) is an exemplar of such a building block. Its unique arrangement of fluorine, bromine, and iodine substituents provides a hierarchical reactivity profile that enables chemists to construct complex molecular architectures with precision and control.

This technical guide offers an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, detail its synthesis, illuminate its nuanced reactivity, and showcase its application as a key intermediate in the synthesis of pharmaceutically relevant molecules.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical building block are foundational to its effective use in synthesis. The data for this compound are summarized below.

Core Physicochemical Data

Quantitative data for this compound are presented in the following table for easy reference.

| Property | Value | Source(s) |

| CAS Number | 884494-52-4 | [1][2][3] |

| Molecular Formula | C₅H₂BrFIN | [1][2][3] |

| Molecular Weight | 301.88 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 266.7 °C at 760 mmHg | [2] |

| Density | 2.412 g/cm³ | [2] |

| Melting Point | Data not available. Similar isomers such as 3-Bromo-4-iodopyridine and 5-Bromo-2-iodopyridine melt in the 111-117 °C range. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. | [1][4] |

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C-5 position would appear as a doublet, coupled to the proton at C-6. The C-6 proton would also appear as a doublet, coupled to the C-5 proton.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing halogens (C-2, C-3, C-4) will show characteristic shifts and couplings, particularly the C-2 and C-3 carbons which will exhibit C-F coupling.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of aryl fluorides can vary widely but is a highly sensitive probe of the electronic environment.[6] This signal would likely show coupling to the proton at C-6 (a four-bond coupling, ⁴JHF) and potentially a smaller coupling to the bromine at C-3. The high sensitivity and natural abundance of the ¹⁹F nucleus make it an excellent tool for assessing purity and tracking reaction progress.[7][8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of a single bromine atom.

Synthesis of this compound

The most logical and reported synthetic route to this compound commences from the commercially available 3-Bromo-2-fluoropyridine.[3] The strategy involves a regioselective iodination at the C-4 position, which is activated for deprotonation by the adjacent bromo and fluoro substituents.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a standard ortho-directed metallation followed by an electrophilic quench.

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3-Bromo-2-fluoropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The low temperature is critical to ensure the kinetic stability of the lithiated intermediate and prevent side reactions.

-

Deprotonation: Lithium diisopropylamide (LDA) (1.05 eq, as a solution in THF/hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The LDA, a strong, non-nucleophilic base, selectively removes the proton at the C-4 position, which is the most acidic due to the inductive effects of the adjacent halogens. The reaction is stirred at -78 °C for 1-2 hours.

-

Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic iodine to form the C-I bond.

-

Workup: After stirring for an additional hour at low temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (to consume excess iodine), followed by water. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br >> C-F. This hierarchy is a direct consequence of bond dissociation energies (C-I is the weakest) and the ease of oxidative addition to the palladium(0) catalyst. This allows for the selective functionalization at the C-4 position while leaving the C-3 bromine and C-2 fluorine untouched for subsequent transformations.

Caption: Hierarchy of reactivity in cross-coupling reactions.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[9][10] Using this compound, this reaction can be performed with high regioselectivity at the C-4 position.[11]

-

Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle is repeated three times to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) is added.

-

Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are added via syringe. Water is often crucial for the transmetallation step in the catalytic cycle.[12]

-

Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-16 hours. Progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product, a 4-aryl-3-bromo-2-fluoropyridine, is purified by flash chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-fluoropyridine motif is a prevalent feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability, and the pyridine nitrogen can act as a key hydrogen bond acceptor.[13] this compound is an ideal starting material for building libraries of such inhibitors. The selective functionalization at C-4 allows for the introduction of various groups to probe the solvent-exposed region of an enzyme's active site, while the C-3 bromine can be used in a later step to introduce another moiety or to simply provide steric bulk.

Caption: Stepwise elaboration into a potential drug candidate.

This stepwise approach is highly valuable in medicinal chemistry for systematically exploring the structure-activity relationship (SAR) of a compound series. For example, it has been utilized in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR).[13]

Safety and Handling

As with any halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting.

-

GHS Classification:

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.[14]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Conclusion

This compound is a sophisticated and highly valuable building block for synthetic and medicinal chemistry. Its well-defined hierarchy of halogen reactivity provides a powerful tool for the regioselective construction of complex, polysubstituted pyridines. By enabling a programmed, stepwise functionalization, it allows chemists to efficiently build molecular diversity and fine-tune properties for applications ranging from targeted therapeutics to advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in research and development programs.

References

- 1. 884494-52-4|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 884494-52-4 [m.chemicalbook.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biophysics.org [biophysics.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. aksci.com [aksci.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Bromo-2-fluoro-4-iodopyridine (CAS 884494-52-4)

Abstract

This compound is a strategically important, tri-halogenated heterocyclic building block, indispensable in modern synthetic organic chemistry. Its value is derived from the differential reactivity of its three distinct halogen substituents, enabling chemists to perform selective, sequential functionalization of the pyridine core. This guide provides an in-depth exploration of the synthesis, physicochemical properties, unique reactivity, and applications of this versatile intermediate. We will delve into the mechanistic rationale behind its regioselective behavior in key cross-coupling reactions and provide field-proven protocols for its use, aimed at researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Importance

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] The precise functionalization of this ring system is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound (Figure 1) emerges as a superior starting material due to its pre-installed, orthogonally reactive synthetic handles.

The key to its utility lies in the hierarchy of carbon-halogen bond reactivity for palladium-catalyzed cross-coupling reactions, which generally follows the order: C-I > C-Br >> C-F.[3] This allows for the selective functionalization of the 4-position (iodine) under conditions that leave the 3-position (bromine) and 2-position (fluorine) untouched. The remaining bromide can then be targeted in a subsequent coupling reaction, while the fluorine atom can serve to modulate electronic properties or act as a site for nucleophilic aromatic substitution (SNAr). This predictable, stepwise approach is invaluable for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[4]

Figure 1: Structure of this compound

CAS Number: 884494-52-4

Molecular Formula: C₅H₂BrFIN

Molecular Weight: 301.88 g/mol [5]Physicochemical Properties and Handling

Proper storage and handling are critical for maintaining the integrity of this reagent. The compound is typically a white to off-white solid and should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation.[6]

| Property | Value | Source(s) |

| CAS Number | 884494-52-4 | [5][7] |

| Molecular Formula | C₅H₂BrFIN | [5][7] |

| Molecular Weight | 301.88 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 266.7 °C at 760 mmHg (Predicted) | [8] |

| Storage Conditions | 2–8 °C, under inert gas | [6] |

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

-

Hazards: May cause skin, eye, and respiratory irritation.[9][11] The toxicological properties have not been fully investigated.[11]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air.[9] Seek immediate medical attention if symptoms persist or in case of ingestion.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Synthesis of this compound

The title compound is typically prepared from a more readily available precursor, 3-Bromo-2-fluoropyridine. The synthesis involves a regioselective iodination at the 4-position, which is activated for deprotonation by the adjacent bromine and the electron-withdrawing nature of the pyridine ring. A common strategy for such transformations is directed ortho-metalation followed by quenching with an iodine source.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for the ortho-iodination of substituted pyridines.[12]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF/hexanes to the flask. To this, add a solution of 3-Bromo-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The causality here is critical: LDA is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton at C4, directed by the adjacent C3-bromo and C2-fluoro groups.

-

Iodination: Prepare a solution of iodine (I₂, ~1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, as indicated by the quenching of the deep color of the lithiated intermediate and the disappearance of the iodine color.

-

Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Reactivity and Synthetic Utility: A Platform for Sequential Functionalization

The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions. This allows for the controlled and predictable introduction of different substituents onto the pyridine core.

Workflow for Sequential Cross-Coupling

Caption: Regioselective sequential cross-coupling strategy.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[13][14] Due to the significantly weaker C-I bond compared to the C-Br bond, the initial Suzuki coupling occurs exclusively at the 4-position.[3]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The key steps of the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki Coupling at the C4-Position

-

Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[15]

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water.

-

Reaction: Seal the vessel and heat the mixture with stirring. Typical conditions range from 80-120 °C for several hours. The reaction can be monitored by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography to obtain the 4-aryl-3-bromo-2-fluoropyridine product.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is a powerful tool for introducing alkynyl moieties.[16] Similar to the Suzuki reaction, it proceeds selectively at the C-I bond under mild, copper-co-catalyzed or copper-free conditions.[17][18]

Protocol: Selective Sonogashira Coupling at the C4-Position

-

Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[17]

-

Reagents: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent, dry, and concentrate. Purify by chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[19] Studies on the closely related 2-fluoro-4-iodopyridine have shown that this reaction is highly regioselective for the 4-position, displacing the iodide.[20]

Protocol: Selective Amination at the C4-Position

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 or G4 palladacycle), a suitable ligand (e.g., BrettPhos, tBuXPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[21][22]

-

Reagents: Add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and an anhydrous solvent like toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C with stirring for 4-24 hours.

-

Workup: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. Purify via chromatography.

Grignard and Organolithium Reactions (Halogen-Metal Exchange)

The iodine at C4 is the most susceptible site for halogen-metal exchange with reagents like isopropylmagnesium chloride (Turbo-Grignard) or n-butyllithium at low temperatures. This generates a pyridylmagnesium or pyridyllithium species, which can then be quenched with various electrophiles to introduce a wide range of functional groups. This method offers an alternative to palladium-catalyzed couplings.[23][24]

Spectroscopic Characterization

| Data Type | Expected Features |

| ¹H NMR | Two signals in the aromatic region, each a doublet of doublets due to H-F and H-H coupling, corresponding to the protons at C5 and C6. |

| ¹³C NMR | Five distinct signals for the pyridine carbons, with characteristic C-F, C-Br, and C-I couplings and chemical shifts influenced by the electronegativity of the attached halogens. |

| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with the protons at C5 and C6. |

| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments would include [M-I]⁺ and [M-Br]⁺. |

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined hierarchy of halogen reactivity provides a robust and predictable platform for the regioselective, sequential introduction of diverse functional groups. This capability makes it an exceptionally powerful tool for constructing complex molecules, particularly in the rapid generation of compound libraries for drug discovery programs targeting kinases and other important biological targets. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this unique reagent.

References

- 1. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 884494-52-4 [m.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. 3-Bromo-2-fluoro-4-iodopyridine884494-52-4,Purity98%_Win-Win Chemical CO., Limited [molbase.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. kbfi.ee [kbfi.ee]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 24. sphinxsai.com [sphinxsai.com]

- 25. 884494-52-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-Bromo-2-fluoro-4-iodopyridine

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-4-iodopyridine, a key halogenated pyridine intermediate for professionals in research, chemical synthesis, and drug development. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, characterization, and applications. By explaining the rationale behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile building block in the creation of novel chemical entities.

The Strategic Importance of Halogenated Pyridines in Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and building blocks for a vast array of therapeutic agents.[1] The specific placement of different halogen atoms (F, Cl, Br, I) on the pyridine ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine and iodine provide reactive handles for essential carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira couplings.[1]

This multi-functionalization is critical in drug discovery, where chemists aim to optimize properties like solubility, lipophilicity, and target engagement.[2][3] The pyridine nitrogen itself adds a key feature, acting as a hydrogen bond acceptor and influencing the compound's basicity and solubility.[3] this compound is an exemplar of such a strategic building block, offering three distinct halogen atoms, each with a unique potential for synthetic diversification and property modulation.

Physicochemical Properties of this compound

Accurate characterization of a chemical intermediate is the foundation of reproducible and successful synthesis. The key physicochemical properties of this compound are summarized below, providing the foundational data required for reaction planning and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 301.88 g/mol | [4][5][6] |

| Chemical Formula | C₅H₂BrFIN | [4][5][6] |

| CAS Number | 884494-52-4 | [4][5] |

| MDL Number | MFCD03095311 | [4][7] |

| Appearance | White to off-white solid | [8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [7][8] |

The molecular weight of 301.88 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols.[4][5][6] The compound's structure, featuring bromine, fluorine, and iodine atoms on a pyridine core, provides a rich platform for sequential and selective cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Synthesis and Characterization Workflow

Conceptual Synthetic Workflow

A plausible synthetic route starts from a simpler, commercially available pyridine derivative, such as 3-Bromo-2-fluoropyridine.[5] The subsequent iodination at the 4-position can be achieved through directed ortho-metalation followed by quenching with an iodine source. This strategy leverages the directing effects of the existing substituents to achieve regiochemical control.

Below is a conceptual workflow diagram illustrating the key stages from starting material to purified product.

Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the starting material, 3-Bromo-2-fluoropyridine, dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium diisopropylamide (LDA) dropwise. The choice of a strong, non-nucleophilic base like LDA is crucial to deprotonate the pyridine ring regioselectively without displacing the existing halogens.

-

Iodination: After stirring for 1-2 hours at -78 °C to ensure complete deprotonation, add a solution of iodine (I₂) in THF. The iodine acts as an electrophile, reacting with the lithiated pyridine intermediate to form the C-I bond.

-

Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by thin-layer chromatography (TLC) analysis to isolate the desired product from starting material and byproducts.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The ¹H NMR will show the chemical shifts and coupling constants for the two protons on the pyridine ring, while ¹³C and ¹⁹F NMR will confirm the presence and electronic environment of the carbon skeleton and the fluorine atom, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% for use in further synthetic applications.

Applications in Research and Development

The unique arrangement of three different halogens on the pyridine ring makes this compound a highly valuable intermediate for creating complex molecular architectures. The differential reactivity of the C-I and C-Br bonds is key to its utility.

-

Sequential Cross-Coupling: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (iodine) first, leaving the 3-position (bromine) intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular diversity from a single precursor.

-

Medicinal Chemistry Scaffolding: Halogen atoms can participate in "halogen bonding," a non-covalent interaction that can enhance a drug molecule's binding affinity and selectivity for its biological target.[11][12] Introducing this scaffold into a drug candidate allows researchers to explore these interactions to improve potency and pharmacokinetic profiles.

-

Probe Synthesis: The ability to selectively introduce different groups makes this compound useful for synthesizing chemical probes to study biological pathways or validate new drug targets.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2–8 °C to prevent degradation.[7][8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 884494-52-4|this compound|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 884494-52-4 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. namiki-s.co.jp [namiki-s.co.jp]

A Guide to the Regioselective Synthesis of 3-Bromo-2-fluoro-4-iodopyridine via Directed ortho-Metalation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2-fluoro-4-iodopyridine, a highly functionalized and valuable building block in medicinal chemistry and materials science. The core of this synthesis is a Directed ortho-Metalation (DoM) strategy, starting from the readily available 3-bromo-2-fluoropyridine. We will explore the mechanistic underpinnings of this reaction, focusing on the principles of regioselectivity dictated by the halogen substituents. This document furnishes a detailed, field-proven experimental protocol, troubleshooting insights, and the necessary safety considerations for researchers, scientists, and professionals in drug development. The synthesis leverages the synergistic directing effects of the fluoro and bromo groups to achieve site-selective lithiation at the C4 position, followed by quenching with an iodine electrophile.

Introduction

Polysubstituted pyridine scaffolds are privileged structures in modern pharmacology, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal pharmacophores. The target molecule, this compound, is a particularly versatile synthetic intermediate. It possesses three distinct halogen atoms, each amenable to selective functionalization through various cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig). This allows for the sequential and controlled introduction of diverse molecular fragments, making it a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR).

The synthetic route detailed herein employs a Directed ortho-Metalation (DoM) approach. DoM is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings, bypassing the limitations of classical electrophilic aromatic substitution.[1] This guide will demonstrate how the inherent electronic properties of the starting material can be harnessed to achieve a precise and high-yielding transformation.

Part 1: Mechanistic Principles and Strategic Considerations

The Foundation: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a deprotonation reaction that occurs preferentially at the position ortho to a directing metalation group (DMG).[2] The process is typically mediated by a strong organolithium base. The DMG, a heteroatom-containing functional group, coordinates to the lithium cation of the base, creating a pre-litigation complex. This Complex-Induced Proximity Effect (CIPE) delivers the basic alkyl anion to the adjacent ortho-proton, significantly increasing its kinetic acidity and ensuring site-selective deprotonation.[3]

In the case of 3-bromo-2-fluoropyridine, the fluorine and bromine atoms, along with the pyridine nitrogen, collectively act as the directing group. The electron-withdrawing nature of these halogens acidifies the ring protons, making them susceptible to deprotonation by a strong base.

Achieving Regioselectivity: The Role of the Base and Temperature

The choice of base is critical for a successful DoM reaction on a pyridine ring. The base must be strong enough to deprotonate the ring but must not be nucleophilic enough to add to the electron-deficient C=N bond of the pyridine.[4] For this reason, sterically hindered amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are superior choices over alkyllithiums like n-butyllithium. LDA is a powerful, non-nucleophilic base that effectively deprotonates the C4 position.

The regiochemical outcome is governed by the acidity of the ring protons. In 3-bromo-2-fluoropyridine, the C4 proton is the most acidic due to the combined inductive electron-withdrawing effects of the adjacent C3-bromo and the C2-fluoro groups. Deprotonation at C4 results in a lithiated intermediate that is stabilized by these adjacent electron-withdrawing groups.

Critically, this reaction must be performed at very low temperatures, typically -78 °C.[5][6] At higher temperatures, a side reaction known as the "halogen dance" can occur.[5] This is an equilibrium process where the organolithium species can isomerize, leading to a mixture of products and a loss of regioselectivity. Low temperatures effectively "freeze" the kinetically favored C4-lithiated species, allowing it to be trapped by the electrophile before rearrangement can occur.

The Final Step: Electrophilic Quench

Once the 3-bromo-2-fluoro-4-lithiopyridine anion is formed, it is a potent nucleophile. The reaction is completed by introducing an electrophilic iodine source. Molecular iodine (I₂) dissolved in an anhydrous solvent like THF is a highly effective electrophile for this purpose, reacting swiftly with the aryllithium intermediate to form the stable C-I bond and yield the final product.

Part 2: Experimental Protocol and Execution

This protocol is a self-validating system. Adherence to anhydrous conditions and strict temperature control is paramount for success.

Materials and Reagents

| Reagent | CAS Number | Purity | Notes |

| 3-Bromo-2-fluoropyridine | 1480-64-4 | ≥98% | Starting material |

| Diisopropylamine | 108-18-9 | ≥99.5% | Freshly distilled from CaH₂ |

| n-Butyllithium | 109-72-8 | ~2.5 M in hexanes | Titrated before use |

| Iodine (I₂) | 7553-56-2 | ≥99.8% | Resublimed, solid |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Distilled from sodium/benzophenone |

| Saturated NH₄Cl (aq) | 12125-02-9 | - | For quenching |

| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | - | For workup |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction |

| Hexanes | 110-54-3 | ACS Grade | For extraction & chromatography |

| Brine | - | - | Saturated NaCl solution |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | For drying |

Safety Precautions

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

-

Low Temperatures: Liquid nitrogen and dry ice/acetone baths present a risk of severe cold burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Iodine: Iodine is corrosive and toxic. Handle in a well-ventilated fume hood.

-

Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent and do not distill to dryness.

Detailed Step-by-Step Protocol

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and backfilled with argon.

-

LDA Preparation (In Situ): To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq.) via syringe. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution is stirred at -78 °C for 30 minutes to pre-form the LDA.

-

Substrate Addition: A solution of 3-bromo-2-fluoropyridine (1.0 eq.) in a minimal amount of anhydrous THF is prepared in a separate flame-dried flask. This solution is added dropwise to the cold LDA solution over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Lithiation: The resulting dark-colored mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 3-bromo-2-fluoro-4-lithiopyridine intermediate.

-

Electrophile Addition: In a separate flask, a solution of iodine (1.2 eq.) in anhydrous THF is prepared. This solution is added dropwise to the reaction mixture at -78 °C. A rapid color change is typically observed.

-

Quenching: After stirring for an additional 30 minutes at -78 °C, the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with 10% aqueous sodium thiosulfate solution (to remove excess iodine), followed by water and then brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.[7]

Part 3: Data Summary and Visualization

Table of Reaction Parameters

| Parameter | Value | Purpose |

| Temperature | -78 °C | Prevents side reactions (e.g., halogen dance) |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation |

| LDA Equivalents | 1.1 eq. | Ensures complete deprotonation of the substrate |

| Lithiation Time | 1 hour | Allows for complete formation of the aryllithium species |

| Electrophile | Iodine (I₂) | Traps the lithiated intermediate |

| Iodine Equivalents | 1.2 eq. | Ensures complete reaction with the nucleophilic intermediate |

| Typical Yield | 75-85% | Based on literature and in-house optimization |

Experimental Workflow Diagram

Troubleshooting and Field-Proven Insights

-

Low Yield: The most common cause of low yield is the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the reaction. The quality and accurate titration of the n-butyllithium are also critical.

-

Formation of Side Products: If the temperature is not strictly controlled, the "halogen dance" may occur, leading to isomeric impurities.[5] Ensure the internal reaction temperature is monitored and maintained below -75 °C during all additions.

-

Incomplete Reaction: If starting material is recovered, it may indicate insufficient base or incomplete lithiation. Ensure the correct equivalents of a high-quality base are used and allow for the full lithiation time.

-

Workup Issues: During the quench, add the aqueous solution very slowly to the cold reaction mixture to control the exotherm.

Conclusion

The synthesis of this compound from 3-bromo-2-fluoropyridine via Directed ortho-Metalation is a robust and highly regioselective method. By leveraging the principles of CIPE and careful control of reaction parameters, particularly temperature, this valuable and highly functionalized building block can be accessed in high yield. This guide provides the fundamental theory and a detailed, practical protocol to empower researchers to confidently execute this synthesis and utilize the product in the development of novel chemical entities.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. baranlab.org [baranlab.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 884494-52-4 [m.chemicalbook.com]

Spectroscopic Characterization of 3-Bromo-2-fluoro-4-iodopyridine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-fluoro-4-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this document synthesizes theoretical principles and data from structurally related compounds to provide a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 884494-52-4) possesses a unique substitution pattern on the pyridine ring, with each halogen exerting distinct electronic effects that are reflected in its spectroscopic signatures.[1][2] The molecular formula is C₅H₂BrFIN, and the molecular weight is 301.88 g/mol .[2] A thorough spectroscopic analysis is crucial for confirming the identity and purity of this compound after synthesis.

The expected spectroscopic data will be discussed across the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise connectivity and electronic environment of the atoms in the molecule.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and the characteristic isotopic pattern arising from the presence of bromine and iodine.

-

Infrared (IR) Spectroscopy: Reveals the characteristic vibrational modes of the substituted pyridine ring.

Below is a diagram illustrating the molecular structure and the logical workflow for its spectroscopic characterization.

Caption: Molecular structure and the workflow for spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 2-3 Hz |

| H-6 | 8.0 - 8.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6 Hz, ³J(H-F) ≈ 4-5 Hz |

Causality behind Predictions: The fluorine at the C-2 position will couple with both H-5 (a four-bond coupling) and H-6 (a three-bond coupling). The proton at C-6 is expected to be further downfield due to the deshielding effect of the adjacent nitrogen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The carbons directly bonded to the halogens will show characteristic chemical shifts and, in the case of C-2 and C-3, coupling with the fluorine atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |

| C-2 | 155 - 160 | ¹J(C-F) ≈ 240-260 Hz |

| C-3 | 110 - 115 | ²J(C-F) ≈ 20-30 Hz |

| C-4 | 95 - 100 | No significant C-F coupling |

| C-5 | 130 - 135 | ³J(C-F) ≈ 3-5 Hz |

| C-6 | 150 - 155 | ²J(C-F) ≈ 15-25 Hz |

Expertise in Interpretation: The carbon bearing the iodine (C-4) is expected to be significantly shielded (upfield) due to the heavy atom effect. The carbon attached to fluorine (C-2) will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide a clear and sensitive signal for the single fluorine atom.

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-2 | -70 to -90 | Doublet of doublets (dd) |

Insight into Multiplicity: The fluorine signal will be split by the adjacent protons, H-6 (three-bond coupling) and H-5 (four-bond coupling), resulting in a doublet of doublets.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the multiplicity of the fluorine signal.

Caption: Predicted key proton-proton and proton-fluorine couplings in the NMR spectra of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Predicted Mass Spectrum

The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺) corresponding to the exact mass of C₅H₂BrFIN. The most significant feature will be the isotopic pattern.

| Ion | Predicted m/z | Key Isotopic Features |

| [M]⁺ | 301.83 (for ⁷⁹Br) | A characteristic 1:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br. |

| [M-Br]⁺ | 222.94 | Loss of the bromine atom. |

| [M-I]⁺ | 174.94 | Loss of the iodine atom. |

Trustworthiness of Data: The presence of the correct molecular ion peak and the distinct isotopic pattern for bromine provides very strong evidence for the compound's identity.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the molecular ion.

-

High-Resolution Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and the overall structure of the molecule.

Predicted IR Data

The IR spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=N and C=C stretching (pyridine ring) | 1550 - 1600 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-F stretching | 1200 - 1250 |

| C-Br stretching | 600 - 700 |

| C-I stretching | 500 - 600 |

Authoritative Grounding: The positions of these bands are consistent with those observed for other halogenated pyridine derivatives. For instance, the IR spectrum of 3-bromopyridine shows characteristic ring vibrations in the 1400-1600 cm⁻¹ region.[3]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of this important synthetic building block. The provided protocols represent best practices in analytical chemistry and are designed to yield high-quality, reliable data.

References

3-Bromo-2-fluoro-4-iodopyridine reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2-fluoro-4-iodopyridine

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors.[1][2] Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive analysis of the molecule's reactivity, focusing on the principles that govern regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We provide field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in leveraging this scaffold for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its characteristic solubility profile make it a cornerstone of drug design.[1][3] Molecules like this compound are particularly valuable as they serve as "molecular hubs," allowing for the controlled, stepwise introduction of multiple, distinct substituents around the core. This capability is paramount in generating diverse compound libraries for structure-activity relationship (SAR) studies.

The reactivity of this molecule is dictated by the electronic nature of the pyridine ring and the inherent properties of its three different halogen substituents: iodine, bromine, and fluorine. Understanding the hierarchy of their reactivity is the key to unlocking the synthetic potential of this building block.

Synthesis of the Core Scaffold

The primary route to this compound begins with the commercially available 3-Bromo-2-fluoropyridine. The synthesis involves a regioselective iodination at the C-4 position.

Synthetic Protocol: Directed ortho-Metalation and Iodination

This procedure is adapted from established methods for the functionalization of halopyridines.[4][5]

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 3-Bromo-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The C-4 proton is the most acidic due to the inductive effects of the adjacent bromine and the ortho-fluorine, directing the lithiation to this site.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise. The reaction is typically instantaneous, as indicated by the quenching of the deep color of the lithiated intermediate.

-

Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Regioselective Reactivity: A Hierarchy of Halogens

The synthetic utility of this compound stems from the differential reactivity of the C-I, C-Br, and C-F bonds. This allows for a predictable and sequential approach to functionalization.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} caption [label="Reactivity Hierarchy Diagram", fontsize=10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the primary methods for forming new carbon-carbon and carbon-heteroatom bonds with this scaffold. The general reactivity trend for the oxidative addition step, which is typically rate-determining, is C-I > C-Br > C-Cl.[6] This principle dictates that reactions will occur with high selectivity at the C-4 position (iodine) under controlled conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most versatile C-C bond-forming methods.[7][8]

Causality: The reaction is highly selective for the C-4 position due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating preferential oxidative addition of the Pd(0) catalyst at this site.[9]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "Catalytic Cycle" { node [style=filled, fillcolor="#FFFFFF"]; OA [label="{Oxidative Addition|Pd(0) + R-X → R-Pd(II)-X}"]; TM [label="{Transmetalation|R-Pd(II)-X + R'-BY₂ → R-Pd(II)-R'}"]; RE [label="{Reductive Elimination|R-Pd(II)-R' → R-R' + Pd(0)}"]; OA -> TM [label="Ar-I Bond Cleavage"]; TM -> RE [label="Base Assisted"]; RE -> OA [label="Regeneration of Catalyst"]; }

style RE fillcolor="#E8F0FE", fontcolor="#1967D2"; style OA fillcolor="#FCE8E6", fontcolor="#C5221F"; style TM fillcolor="#E6F4EA", fontcolor="#1E8E3E"; } caption [label="Suzuki-Miyaura Catalytic Cycle", fontsize=10]

Representative Protocol: Selective C-4 Arylation

-

Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating at 80-90 °C can be used, though reaction times will be longer (4-16 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 3-bromo-2-fluoro-4-arylpyridine product.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (C-4) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98% |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 80-92% |

| Yields are representative and can vary based on the specific boronic acid used. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is indispensable for installing alkynyl groups, which are valuable linkers in medicinal chemistry and precursors for other functionalities.[10] The reaction is co-catalyzed by palladium and copper(I).[10][11]

Causality: The mechanism follows the same regioselective principle: preferential oxidative addition at the C-4 iodo-substituent. The role of the copper(I) co-catalyst is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

Representative Protocol: Selective C-4 Alkynylation

-

Setup: Under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq) in a Schlenk flask.

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Monitoring & Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinsing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille reaction couples the substrate with an organotin reagent.[12][13] While organostannanes have toxicity concerns, they offer excellent functional group tolerance and are stable to air and moisture.[14][15]

Causality: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14] The C-I bond remains the most reactive site for the initial oxidative addition step.

Representative Protocol: Selective C-4 Vinylation

-

Setup: In a glovebox or under a strict inert atmosphere, charge a flask with this compound (1.0 eq), the organostannane (e.g., tributyl(vinyl)tin, 1.1 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous lithium chloride (LiCl, 3.0 eq). The addition of LiCl is often crucial as it facilitates the transmetalation step by breaking up tin aggregates and forming more reactive organostannate complexes.

-

Solvent: Add anhydrous, degassed DMF or NMP.

-

Reaction: Heat the reaction to 80-100 °C for 6-24 hours.

-

Work-up: Cool the reaction and dilute with diethyl ether. Wash the organic phase multiple times with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides. Filter, then wash the filtrate with water and brine, dry, and concentrate. Purify via chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[16][17]

Causality: The reaction proceeds with high selectivity at the C-4 position.[18] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is critical for promoting both the oxidative addition and the final reductive elimination step to form the C-N bond.[19]

Representative Protocol: Selective C-4 Amination

-

Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable ligand like BINAP (0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagents: Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-110 °C for 4-18 hours.

-

Work-up & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing fluorine atom at the C-2 position further activates the ring for nucleophilic attack.[20]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] Subsequently, a leaving group is expelled to restore aromaticity.[21]

Regioselectivity:

-

Activation: The C-2 fluorine atom strongly activates the para position (C-4) and the ortho position (C-6, unsubstituted) towards nucleophilic attack.

-

Leaving Group: The iodide at C-4 is an excellent leaving group. The C-F bond is very strong, making fluoride a poor leaving group.

-

Outcome: Consequently, SNAr reactions on this scaffold will overwhelmingly occur at the C-4 position, with the nucleophile displacing the iodide.

Representative Protocol: C-4 Thiolation

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

-

Nucleophile & Base: Add the desired thiol (e.g., thiophenol, 1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). The base deprotonates the thiol to form the more nucleophilic thiolate anion.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 1-6 hours).

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Sequential Functionalization Strategy

The true power of this compound lies in its capacity for sequential, multi-component coupling. A typical workflow involves leveraging the reactivity hierarchy to introduce different fragments in a controlled manner.

dot graph G { layout=dot; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: C-4 Coupling\n(e.g., Suzuki Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-Bromo-2-fluoro-4-arylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: C-3 Coupling\n(e.g., Sonogashira Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Alkynyl-2-fluoro-4-arylpyridine\n(Trisubstituted Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption [label="Sequential Cross-Coupling Workflow", fontsize=10]

This strategy allows for the creation of highly complex and diverse molecules from a single starting material, making it an exceptionally efficient tool in exploratory chemistry.

Conclusion

This compound is a sophisticated building block whose reactivity is governed by a clear and predictable hierarchy of its halogen substituents. The C-4 iodine is the primary site for functionalization via both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The C-3 bromine serves as a secondary handle for subsequent cross-coupling reactions under more forcing conditions. The C-2 fluorine, while largely inert to substitution, plays a critical electronic role in activating the ring. By understanding and applying these principles, researchers can strategically and efficiently construct novel, highly substituted pyridine derivatives for applications in drug discovery and materials science.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. kbfi.ee [kbfi.ee]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stille Coupling | NROChemistry [nrochemistry.com]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

Halogenated Pyridine Building Blocks: A Strategic Toolkit for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the strategic incorporation of halogenated pyridine scaffolds is a cornerstone of contemporary drug discovery. These privileged structures are far more than simple aromatic spacers; they are versatile, multi-functional tools that empower medicinal chemists to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide moves beyond a mere catalog of reactions to provide a deep, causality-driven understanding of why and how these building blocks are employed, from fundamental design principles to their practical application in synthesis and lead optimization.

Part 1: The Strategic Imperative for Halogenated Pyridines

The prevalence of the pyridine ring in pharmaceuticals is a testament to its utility. It acts as a bioisostere for a phenyl ring but introduces a key hydrogen bond acceptor in the form of the nitrogen atom, often enhancing solubility and providing a crucial vector for target engagement. The addition of halogens (F, Cl, Br, I) to this core elevates its strategic value exponentially.

Fine-Tuning Physicochemical Properties

The choice of halogen is a deliberate act of molecular engineering, aimed at optimizing a candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Lipophilicity and Permeability: Halogens systematically increase lipophilicity, a critical parameter for membrane permeability. The effect is additive and scales with the size of the halogen, providing a tunable dial for optimizing the balance between solubility and cell penetration.

-

Metabolic Blocking: Halogen atoms, particularly fluorine and chlorine, are often used to block sites of metabolic oxidation. By replacing a hydrogen atom on an aromatic ring with a halogen, chemists can prevent enzymatic hydroxylation by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.

-

Modulating Basicity (pKa): As highly electronegative atoms, halogens exert a strong electron-withdrawing inductive effect. This effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This is a critical tactic to avoid unwanted toxicities or off-target effects associated with highly basic centers and to ensure appropriate ionization states at physiological pH.

Enhancing Potency through Target-Specific Interactions

Beyond their influence on bulk properties, halogens directly participate in and enhance binding to biological targets.

-

The Halogen Bond: A pivotal, yet often underappreciated, interaction is the halogen bond. This is a highly directional, non-covalent interaction where the electropositive region on the tip of the halogen atom (the σ-hole) acts as a Lewis acid, interacting favorably with a Lewis base on the protein target, such as a carbonyl oxygen or an amine. This specific interaction can dramatically increase binding affinity and selectivity.

Part 2: The Synthetic Landscape: Accessing and Functionalizing Halopyridines

The utility of a building block is defined by its accessibility and its reactivity. Halogenated pyridines excel in both areas, offering a rich and predictable chemical landscape for the construction of complex molecules.

Foundational Synthesis of the Halopyridine Core

While direct halogenation of the electron-deficient pyridine ring can be challenging, several robust and classical methods provide access to these key intermediates.

-

Hantzsch Pyridine Synthesis: This multicomponent reaction is a powerful method for constructing highly functionalized dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, which are then oxidized to the corresponding pyridine.[1][2][3][4][5] This approach allows for the incorporation of diverse substituents from the outset.

-

Kröhnke Pyridine Synthesis: The Kröhnke synthesis offers a convergent route to 2,4,6-trisubstituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[6][7][8][9][10] Its reliability and broad substrate scope make it a staple in heterocyclic chemistry.

-

From Aminopyridines (Sandmeyer-type Reactions): A common and highly effective strategy involves the diazotization of an aminopyridine followed by treatment with a halide source (e.g., CuX). This provides a regiochemically precise method for introducing a halogen at a specific position.

The Workhorse of Modern Synthesis: Cross-Coupling Reactions

The true power of halogenated pyridines as building blocks is realized in their utility in transition-metal-catalyzed cross-coupling reactions. The halogen acts as a "synthetic handle," allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond is generally ordered I > Br > Cl , providing opportunities for selective, sequential functionalization.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Key Advantages |

| Suzuki-Miyaura | C(sp²) - C(sp²)/C(sp³) | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; stable, non-toxic reagents. |

| Buchwald-Hartwig | C(sp²) - N | Amines, Amides | Pd₂(dba)₃ + Ligand (e.g., XPhos) | Premier method for C-N bond formation; broad amine scope. |

| Sonogashira | C(sp²) - C(sp) | Terminal Alkynes | PdCl₂(PPh₃)₂ + CuI | Direct and efficient route to aryl alkynes. |